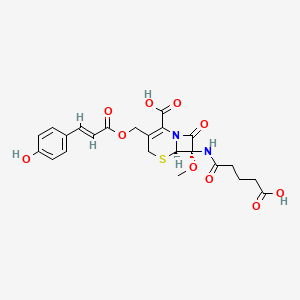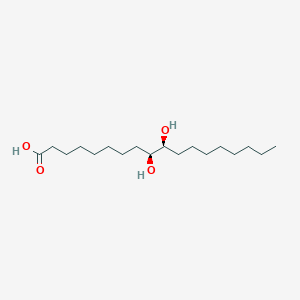
N4-Aminocytidine
概要
説明
N4-Aminocytidine is a nucleoside analog known for its exceptionally high mutagenic activityThe compound is particularly notable for its ability to induce transition mutations in microorganisms, making it a valuable tool in molecular biology and genetics .
生化学分析
Biochemical Properties
N4-Aminocytidine plays a significant role in biochemical reactions, particularly in its interaction with nucleic acids. It is known to be strongly mutagenic to bacteria such as Salmonella typhimurium and Escherichia coli . The compound interacts with DNA by incorporating itself into the DNA strand, leading to mutations. This interaction does not require the presence of mammalian microsomal fractions, indicating its direct effect on bacterial DNA .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it induces mutations by incorporating into the DNA, leading to changes in gene expression and cellular metabolism . This compound has been shown to cause a high frequency of mutations in Escherichia coli, which can be correlated with its incorporation into the DNA . The mutagenic activity of this compound is significantly higher than that of other nucleoside analogs, making it a powerful tool for studying genetic mutations.
Molecular Mechanism
The mechanism of action of this compound involves its incorporation into DNA as N4-aminodeoxycytidine. This incorporation leads to the induction of mutations by causing errors during DNA replication . The compound is metabolized within the cell to form N4-aminodeoxycytidine 5’-triphosphate, which is then incorporated into the DNA. This process results in the substitution of cytidine with this compound, leading to transition mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable and does not degrade quickly, allowing for prolonged exposure in experimental setups . Long-term studies have shown that this compound can induce persistent mutations in bacterial cells, which can be observed over multiple generations . This stability makes it a valuable tool for studying long-term genetic changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound induces mutations without causing significant toxicity . At higher doses, this compound can cause toxic effects, including cell death and adverse physiological responses . These threshold effects highlight the importance of careful dosage control in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. It is converted into N4-aminodeoxycytidine 5’-triphosphate and deoxycytidine 5’-triphosphate, which are then incorporated into the DNA . The conversion process involves the action of cytidine deaminase, which catalyzes the decomposition of this compound into uridine and hydrazine . This metabolic pathway is crucial for the mutagenic activity of this compound.
Transport and Distribution
Within cells, this compound is efficiently taken up and transported to the nucleus, where it is incorporated into the DNA . The compound’s uptake is as efficient as that of cytidine, allowing for its widespread distribution within the cell . This efficient transport and distribution are essential for its mutagenic effects.
Subcellular Localization
This compound is primarily localized in the nucleus, where it exerts its mutagenic effects by incorporating into the DNA . The compound’s localization is directed by its structural similarity to cytidine, allowing it to be recognized and processed by the cellular machinery involved in DNA synthesis . This subcellular localization is critical for its function as a mutagenic agent.
準備方法
Synthetic Routes and Reaction Conditions: N4-Aminocytidine is synthesized through the reaction of cytidine with hydrazine. This reaction is significantly promoted by the addition of a less-than-stoichiometric amount of bisulfite, resulting in a high yield of the product . The reaction conditions typically involve:
Reactants: Cytidine and hydrazine
Catalyst: Bisulfite
Solvent: Aqueous medium
Temperature: Mild heating to facilitate the reaction
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method can be scaled up for industrial purposes. The key factors for industrial production would include optimizing the reaction conditions to maximize yield and purity, as well as ensuring the availability of high-quality reactants and catalysts.
化学反応の分析
N4-Aminocytidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents depending on the reaction type
Temperature: Varies based on the specific reaction, generally ranging from room temperature to mild heating
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct chemical and biological properties.
科学的研究の応用
N4-Aminocytidine has a wide range of scientific research applications, including:
Chemistry: Used as a mutagenic agent to study chemical mutagenesis and the effects of nucleoside analogs on DNA.
Biology: Employed in genetic research to induce mutations in microorganisms, aiding in the study of genetic pathways and mutation mechanisms.
Industry: Utilized in the development of new mutagenic agents and in the study of nucleoside analogs for various industrial applications
作用機序
N4-Aminocytidine exerts its effects by incorporating into DNA during replication, leading to the induction of transition mutations. The compound is metabolized into N4-aminodeoxycytidine 5’-triphosphate, which is then incorporated into DNA in place of cytidine. This incorporation results in base-pairing errors during DNA replication, ultimately causing mutations. The lack of deoxycytidine kinase in certain cells enhances the mutagenic activity of this compound .
類似化合物との比較
N4-Aminocytidine is unique in its high mutagenic activity compared to other nucleoside analogs. Similar compounds include:
N4-Amino-2’-deoxycytidine: Less mutagenic than this compound due to the presence of deoxycytidine kinase in cells.
N4-Hydroxycytidine: Also less mutagenic compared to this compound.
Cytidine: The parent compound from which this compound is derived, with significantly lower mutagenic activity
This compound stands out due to its ability to induce mutations at a much higher rate, making it a powerful tool in genetic and molecular biology research.
特性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h1-2,4,6-8,14-16H,3,10H2,(H,11,12,17)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSRMDMJEZIUJX-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NN)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972813 | |
| Record name | Uridine 4-hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57294-74-3 | |
| Record name | Uridine 4-hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57294-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(4)-Aminocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057294743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine 4-hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-Aminocytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)

![3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)








